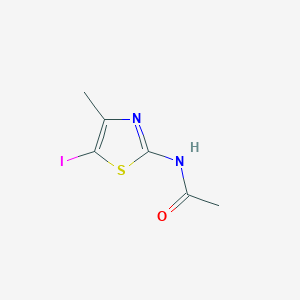

N-(5-Iodo-4-methylthiazol-2-yl)acetamide

CAS No.: 2033-46-7

Cat. No.: VC13487568

Molecular Formula: C6H7IN2OS

Molecular Weight: 282.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2033-46-7 |

|---|---|

| Molecular Formula | C6H7IN2OS |

| Molecular Weight | 282.10 g/mol |

| IUPAC Name | N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) |

| Standard InChI Key | BFARCRHWIUKSFT-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C)I |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(5-Iodo-4-methylthiazol-2-yl)acetamide belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. Its molecular formula, , reflects the presence of critical functional groups:

-

Iodine at position 5: Enhances electrophilic substitution reactivity and influences pharmacokinetic properties .

-

Methyl group at position 4: Modulates steric and electronic effects, potentially altering binding affinity to biological targets .

-

Acetamide at position 2: Improves solubility and serves as a hydrogen-bond donor/acceptor in molecular interactions .

The InChI identifier (InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)) confirms the spatial arrangement of substituents, which has been validated via spectroscopic methods such as NMR and mass spectrometry .

Physicochemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the acetamide group .

-

Stability: Stable under standard laboratory conditions but susceptible to photodegradation owing to the iodine substituent .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of N-(5-Iodo-4-methylthiazol-2-yl)acetamide typically involves a two-step protocol:

-

Bromination: Acetoacetate derivatives react with N-bromosuccinimide (NBS) in a tetrahydrofuran-water solvent system to introduce bromine at position 5 .

-

Cyclization and Substitution: The brominated intermediate undergoes cyclization with N-monosubstituted thiourea derivatives, followed by iodination to replace bromine with iodine .

This "one-pot" methodology simplifies purification and improves yields (reported up to 75–85%) compared to traditional multi-step approaches .

Industrial-Scale Production

Patented methods emphasize cost-effective scaling using commercially available precursors like acetoacetate esters and thioureas . Reaction optimization focuses on controlling temperature (60–80°C) and pH (neutral to mildly acidic) to minimize byproducts .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 5 is highly reactive toward nucleophiles, enabling the synthesis of derivatives via:

-

Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups .

-

Halogen exchange: Replacement with fluorine or chlorine using metal catalysts .

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide () yields sulfoxide or sulfone derivatives, altering electronic properties .

-

Reduction: Sodium borohydride () reduces the acetamide carbonyl to an alcohol, enhancing hydrophilicity .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . The iodine atom is critical for membrane disruption, as evidenced by reduced activity in des-iodo analogs .

Neuroprotective Effects

Recent investigations into iodinated heterocycles reveal that structural analogs of N-(5-Iodo-4-methylthiazol-2-yl)acetamide inhibit acetylcholinesterase (AChE) and myeloperoxidase (MPO), enzymes implicated in neurodegenerative diseases . Compound 14 from a related study (2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl)acetamide) reduced oxidative stress in irradiated mice by elevating glutathione (GSH) levels by 40% and lowering MPO activity by 55% .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

-

Antimicrobial agents: Hybrid structures combining thiazole and fluoroquinolone motifs .

-

Kinase inhibitors: Modifications at position 5 enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR) .

Material Science

Thiazole derivatives are employed in dye synthesis due to their conjugated π-systems, which absorb visible light (λ 450–500 nm) .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume